molecular formula C18H21N5O B11191181 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B11191181
M. Wt: 323.4 g/mol
InChI Key: PQXZCGZMFATBLK-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative featuring a quinazoline-2-ylamino substituent at position 2, a methyl group at position 6, and a propyl chain at position 5 of the pyrimidin-4(3H)-one core. The quinazoline moiety is substituted with methyl groups at positions 4 and 7, contributing to its structural rigidity and hydrophobic interactions. Its molecular weight is approximately 350.4 g/mol, inferred from its formula (C₁₉H₂₂N₆O). This molecule is of interest in medicinal chemistry due to its heterocyclic framework, which is common in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H21N5O/c1-5-6-14-12(4)20-18(22-16(14)24)23-17-19-11(3)13-8-7-10(2)9-15(13)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)

InChI Key

PQXZCGZMFATBLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Moiety: This step involves the reaction of 4,7-dimethylquinazoline with an appropriate amine to form the quinazoline intermediate.

    Coupling with Pyrimidine: The quinazoline intermediate is then coupled with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrimidinone Core

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (STK167286)
  • Key Difference : The pentyl group at position 5 (vs. propyl in the target compound) increases lipophilicity and molecular weight (351.45 g/mol ).
  • Implications: Longer alkyl chains may enhance membrane permeability but reduce aqueous solubility. This analog is marketed by Vitas-M Chemical Limited, suggesting industrial relevance for structure-activity relationship (SAR) studies .
2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(4-isopropylbenzyl)-6-methylpyrimidin-4(3H)-one
  • Key Differences :
    • Quinazoline has methyl groups at positions 4 and 6 (vs. 4 and 7 in the target).
    • A bulky 4-isopropylbenzyl group replaces the propyl chain at position 3.

Variations in the Quinazoline Moiety

N-{(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}-2-(4-chlorophenyl)acetamide
  • Key Difference: The pyrimidinone core is replaced with an acetamide-linked 4-chlorophenyl group.
  • Implications : The chlorine atom may enhance electronegativity and binding to hydrophobic pockets in enzymes. This highlights how functional group substitutions modulate target specificity .

Structural and Functional Analysis Table

Compound Name Key Substituents (Pyrimidinone) Quinazoline Substitution Molecular Weight (g/mol) Notable Features
Target Compound 5-propyl 4,7-dimethyl ~350.4 Balanced lipophilicity, synthetic accessibility
2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (STK167286) 5-pentyl 4,7-dimethyl 351.45 Enhanced lipophilicity
2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(4-isopropylbenzyl)-6-methylpyrimidin-4(3H)-one 5-(4-isopropylbenzyl) 4,6-dimethyl ~437.5* Steric bulk, aromatic interactions
N-{(E)-amino[(4,7-dimethylquinazolin-2-yl)amino]methylidene}-2-(4-chlorophenyl)acetamide Acetamide-4-chlorophenyl 4,7-dimethyl ~438.9* Electronegative substituent

*Calculated based on structural formula.

Biological Activity

Overview

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in cancer treatment, antibacterial effects, and anti-inflammatory properties.

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 281.32 g/mol
  • CAS Number : 332074-12-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, particularly α-glucosidase. By binding to the active sites of these enzymes, it prevents substrate binding, which can modulate metabolic pathways and suppress disease-related processes. This mechanism is crucial in understanding its potential therapeutic effects.

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. The potency of these compounds is often linked to their ability to induce apoptosis and inhibit tumor growth.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have shown that it can effectively inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Preliminary studies suggest that 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4(3H)-one may possess anti-inflammatory properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a GI50 value of approximately 3.18 µM, indicating strong growth inhibitory effects compared to standard chemotherapeutic agents.
  • Enzyme Inhibition : The compound was shown to inhibit α-glucosidase with an IC50 value of 12 µM, highlighting its potential in managing conditions like diabetes by modulating carbohydrate metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-oneStructureAnticancer, Antibacterial
2-(4-bromophenyl)-quinazolin-4(3H)-oneStructureAnticancer
2-(4-chlorophenyl)-quinazolin-4(3H)-oneStructureAntibacterial

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